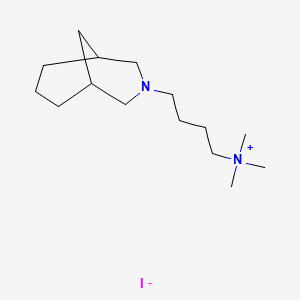![molecular formula C16H13NO B13778091 [3-(Isoquinolin-1-yl)phenyl]methanol CAS No. 728951-55-1](/img/structure/B13778091.png)
[3-(Isoquinolin-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Isoquinolin-1-yl)phenyl]methanol: is a chemical compound that consists of a phenyl group attached to an isoquinoline moiety via a methanol linker. This compound is part of the broader class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Isoquinolin-1-yl)phenyl]methanol typically involves the reaction of isoquinoline with a suitable phenylmethanol derivative. One common method is the Friedel-Crafts alkylation, where isoquinoline reacts with benzyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Isoquinolin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or isoquinoline rings. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [3-(Isoquinolin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a useful tool in understanding receptor-ligand interactions.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of [3-(Isoquinolin-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylmethyl)isoquinoline: Similar structure but lacks the hydroxyl group.
2-(Isoquinolin-1-yl)phenol: Similar structure with a hydroxyl group on the phenyl ring.
3-(Isoquinolin-1-yl)benzaldehyde: Similar structure with an aldehyde group instead of a hydroxyl group.
Uniqueness: [3-(Isoquinolin-1-yl)phenyl]methanol is unique due to the presence of both the isoquinoline and phenyl groups linked by a methanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs. The hydroxyl group in the methanol linker plays a crucial role in its reactivity and interaction with biological targets.
Eigenschaften
CAS-Nummer |
728951-55-1 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
(3-isoquinolin-1-ylphenyl)methanol |
InChI |
InChI=1S/C16H13NO/c18-11-12-4-3-6-14(10-12)16-15-7-2-1-5-13(15)8-9-17-16/h1-10,18H,11H2 |
InChI-Schlüssel |
DBHNUOWVONUFLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


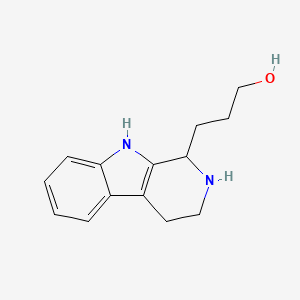
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)


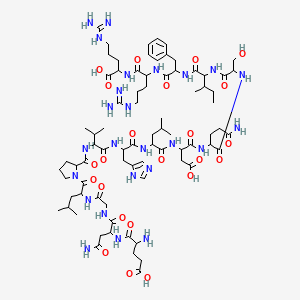
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
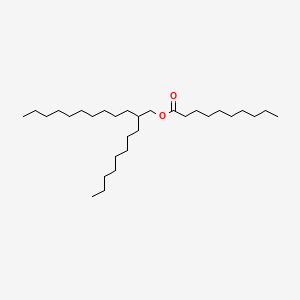
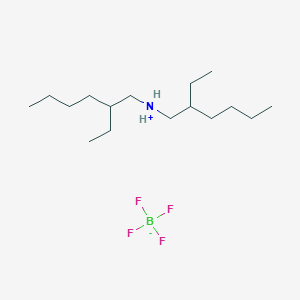

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)



